molecular formula C17H16N4O3 B5168567 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide

1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Cat. No.: B5168567
M. Wt: 324.33 g/mol
InChI Key: LQHJFYYDDWWAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide is a complex organic compound known for its versatile applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, including dioxo, pyridinylmethyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the pyridinylmethyl group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of each step to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated analogs.

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-cancer or anti-inflammatory agent.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide: This compound shares a similar core structure but includes a thieno ring, which may alter its reactivity and biological activity.

    1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide: A closely related compound with slight variations in functional groups.

Uniqueness

The uniqueness of 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo a variety of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-20-14-7-6-11(9-13(14)16(23)21(2)17(20)24)15(22)19-10-12-5-3-4-8-18-12/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJFYYDDWWAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=N3)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.